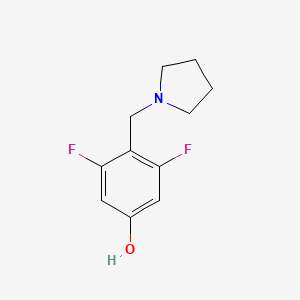
Carbon monoxide;hydride;ruthenium(2+);triphenylphosphane;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbon monoxide;hydride;ruthenium(2+);triphenylphosphane;chloride is a complex organometallic compound that features a ruthenium center coordinated to a carbonyl group, a chloride ion, and three triphenylphosphine ligands. This compound is of significant interest in the field of organometallic chemistry due to its unique structural properties and versatile reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbon monoxide;hydride;ruthenium(2+);triphenylphosphane;chloride typically involves the reaction of ruthenium trichloride with triphenylphosphine in the presence of a carbon monoxide source. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired complex.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and reagent concentrations to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Carbon monoxide;hydride;ruthenium(2+);triphenylphosphane;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands such as triphenylphosphine can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. These reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium oxides, while substitution reactions can produce a variety of ruthenium complexes with different ligands.
Aplicaciones Científicas De Investigación
Carbon monoxide;hydride;ruthenium(2+);triphenylphosphane;chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which Carbon monoxide;hydride;ruthenium(2+);triphenylphosphane;chloride exerts its effects involves coordination to substrates through its ruthenium center. This coordination facilitates various catalytic processes by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific application, such as binding to DNA in biological systems or activating small molecules in catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Carbon monoxide;hydride;ruthenium(2+);triphenylphosphane;chloride include other ruthenium complexes with different ligands, such as:
- Ruthenium trichloride
- Ruthenium carbonyl complexes
- Ruthenium phosphine complexes
Uniqueness
What sets this compound apart is its specific combination of ligands, which imparts unique reactivity and stability. The presence of three triphenylphosphine ligands provides steric protection and electronic effects that enhance its catalytic properties compared to other ruthenium complexes .
Propiedades
Fórmula molecular |
C55H46ClOP3Ru |
|---|---|
Peso molecular |
952.4 g/mol |
Nombre IUPAC |
carbon monoxide;hydride;ruthenium(2+);triphenylphosphane;chloride |
InChI |
InChI=1S/3C18H15P.CO.ClH.Ru.H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;;/h3*1-15H;;1H;;/q;;;;;+2;-1/p-1 |
Clave InChI |
AQNNBONKVCJJDU-UHFFFAOYSA-M |
SMILES canónico |
[H-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


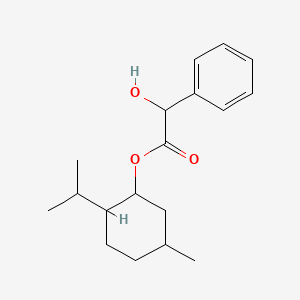


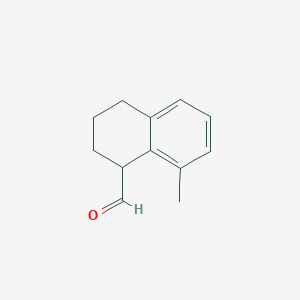

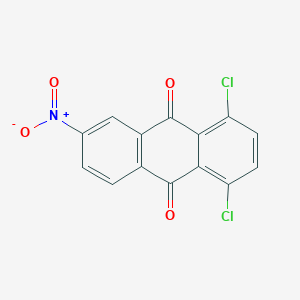


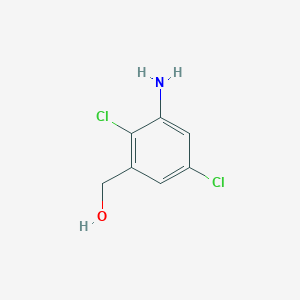

![Methyl 2-[3-(2-thienyl)acrylamido]benzoate](/img/structure/B8670941.png)
